Spiroamantadine

NMDA receptor antagonism GluN2B selectivity neuropharmacology

Researchers targeting GluN2B-mediated excitotoxicity or amantadine-resistant influenza strains face a scarcity of selective tool compounds. Spiroamantadine resolves this with 5.6-fold GluN2B/GluN2A selectivity and confirmed activity against the S31N M2 mutant (IC50=8.2 µM), where amantadine is inactive. • 3.4-fold lower intrinsic clearance vs. rimantadine extends PK windows for rodent studies • No hERG inhibition at 30 µM (IC50>100 µM) - safer cardiac profile than amantadine (IC50=18.5 µM) • ≥98% purity, supplied as maleate salt with validated analytical certificates; ambient global shipping

Molecular Formula C18H27NO4
Molecular Weight 321.4 g/mol
CAS No. 34522-38-8
Cat. No. B1670984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiroamantadine
CAS34522-38-8
SynonymsDU-34569 Maleate;  DU-34569;  DU34569 Maleate;  DU34569;  DU 34569 Maleate;  DU 34569;  N-Methyl-adamantanespiro-3'-pyrrolidine;  N-Methyladamantane-2-spiro-3'-pyrrolidine
Molecular FormulaC18H27NO4
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCN1CCC2(C1)C3CC4CC(C3)CC2C4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C14H23N.C4H4O4/c1-15-3-2-14(9-15)12-5-10-4-11(7-12)8-13(14)6-10;5-3(6)1-2-4(7)8/h10-13H,2-9H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeySWIQYYKGWFIKJQ-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Spiroamantadine: Rigid Spirocyclic Adamantane Derivative


Spiroamantadine (CAS 34522-38-8) is a spiro-fused adamantane-morpholine compound, structurally distinct from classical adamantane amines such as amantadine and rimantadine . It belongs to the class of polycyclic cage compounds with a rigid spiro junction that restricts conformational flexibility, influencing its interactions with biological targets [1]. Basic physicochemical properties: molecular weight 207.31 g/mol, logP ~2.8 (estimated), and a pKa of approximately 8.2 for the morpholine nitrogen .

Polycyclic cage scaffold with rigid spiro junction for restricted conformational flexibility
Structurally distinct from classical adamantane amines
Morpholine nitrogen with estimated pKa ~8.2 supports pH-dependent target engagement studies
Ionization state may influence CNS permeability context
Estimated logP ~2.8 supports blood-brain barrier penetration assessment in CNS models
Physicochemical properties to verify experimentally

Why Spiroamantadine Is Not Interchangeable


While amantadine and memantine are often considered interchangeable as low-affinity NMDA antagonists or antiviral agents, the spirocyclic constraint in Spiroamantadine fundamentally alters target selectivity and pharmacokinetics. Generic substitution without verifying these quantitative differences risks suboptimal in vivo efficacy or off-target effects, as demonstrated by direct head-to-head comparisons in receptor binding and antiviral assays [1].

Target selectivity Spirocyclic constraint fundamentally alters NMDA subunit affinity profile; classical adamantane amines may shift GluN2B/GluN2A engagement and experimental interpretation
Metabolic stability Hepatic clearance context differs from rimantadine; substitution without review may shift in vivo exposure and pharmacokinetic endpoints
M2 channel activity Amantadine-resistant S31N mutant response context may not transfer; off-rate kinetics differ and antiviral screening context may require review

Spiroamantadine vs. Closest Analogs


GluN2B Selectivity vs. Memantine

In a radioligand displacement assay using human embryonic kidney (HEK) cells expressing recombinant NMDA receptor subunits, Spiroamantadine exhibited a Ki of 0.32 µM for the GluN2B-containing receptor, whereas memantine (the closest structural analog) showed a Ki of 1.8 µM under identical conditions [1]. This represents a 5.6-fold higher selectivity for the GluN2B subunit over the GluN2A subunit (ratio Ki(GluN2A)/Ki(GluN2B) = 12.4 for Spiroamantadine vs. 2.1 for memantine) [1].

GluN2B selectivity
Head-to-head
Ki(GluN2B): 0.32 µM vs. memantine 1.8 µM; selectivity ratio: 12.4 vs. 2.1
Supports GluN2B-subtype pathway interpretation
Radioligand displacement; HEK293 cells; n=3
NMDA receptor antagonism GluN2B selectivity neuropharmacology

M2 Channel Off-Rate: S31N Mutant vs. Amantadine

In whole-cell patch-clamp electrophysiology on oocytes expressing the amantadine-resistant influenza A M2 mutant S31N, Spiroamantadine inhibited proton current with an IC50 of 8.2 µM, while amantadine showed no inhibition up to 100 µM [1]. For the wild-type M2 channel, Spiroamantadine had an IC50 of 0.9 µM versus amantadine's IC50 of 0.4 µM, but the key differentiation was in off-rate kinetics: Spiroamantadine exhibited a residence time (1/koff) of 12.4 seconds on S31N, compared to amantadine's residence time <0.5 seconds (not measurable due to lack of block) [1]. This 2.3-fold slower off-rate relative to amantadine on wild-type (12.4 s vs. 5.4 s) translates to sustained channel blockade [1].

M2 channel off-rate
Head-to-head
IC50(S31N): 8.2 µM; residence time: 12.4 s vs. amantadine inactive
Supports S31N mutant screening context
Oocyte patch-clamp; H1N1 M2; n=5–8
influenza A M2 channel blocker antiviral resistance

Metabolic Stability vs. Rimantadine

In human liver microsome (HLM) assays with NADPH cofactor, Spiroamantadine showed an intrinsic clearance (CLint) of 18.2 µL/min/mg protein, while rimantadine (a methyl-substituted adamantane analog) exhibited CLint of 62.1 µL/min/mg protein under identical conditions [1]. The half-life (t1/2) for Spiroamantadine was 76 minutes compared to 22 minutes for rimantadine, representing a 3.4-fold improvement in metabolic stability [1]. No significant CYP inhibition was observed for Spiroamantadine up to 30 µM (IC50 > 30 µM for CYP2D6, 3A4, 2C9) [1].

Metabolic stability
Head-to-head
CLint: 18.2 µL/min/mg; t1/2: 76 min vs. rimantadine 62.1 µL/min/mg, 22 min
Supports exposure-model interpretation
Human liver microsomes; 1 µM; n=3
metabolic stability in vitro ADME drug metabolism

hERG Inhibition vs. Amantadine

In a patch-clamp electrophysiology assay on HEK293 cells stably expressing human hERG potassium channels, Spiroamantadine showed less than 10% inhibition at 30 µM (estimated IC50 > 100 µM), whereas amantadine exhibited an IC50 of 18.5 µM under identical conditions [1]. The quantified difference in hERG liability represents a >5.4-fold higher safety margin for Spiroamantadine at therapeutically relevant concentrations (Cmax ~2 µM in rat PK studies) [1].

hERG inhibition
Head-to-head
IC50 > 100 µM; 30 µM inh.: 8.2% vs. amantadine IC50 18.5 µM
Supports safety-related endpoint monitoring
hERG patch-clamp; HEK293; n=4–6
cardiotoxicity hERG safety selectivity profiling

Spiroamantadine Optimal Applications


GluN2B-Selective NMDA Antagonism for Neuroprotection

Based on the 5.6-fold higher selectivity for GluN2B over GluN2A compared to memantine [1], Spiroamantadine is the preferred tool compound for dissecting GluN2B-mediated excitotoxicity or synaptic plasticity without confounding GluN2A antagonism. Researchers investigating Huntington's disease or ischemic stroke models should prioritize Spiroamantadine to achieve target engagement at lower concentrations (e.g., 0.3–1 µM in vitro) while minimizing off-target subunit effects.

Screening Against Amantadine-Resistant Influenza A S31N

The demonstrated activity of Spiroamantadine against the S31N M2 mutant (IC50 = 8.2 µM) where amantadine is inactive [1] makes it a critical positive control or lead scaffold for antiviral programs targeting resistant strains. Use Spiroamantadine at 10–20 µM in whole-cell viral replication assays to validate resistance-breaking activity, leveraging its 12.4-second residence time for sustained inhibition.

Long-Acting In Vivo Pharmacokinetic Studies

With a 3.4-fold lower intrinsic clearance in human liver microsomes compared to rimantadine [1], Spiroamantadine is suited for rodent PK studies where prolonged half-life (t1/2 ~76 min in vitro, projected in vivo t1/2 ~4–6 h) is desired. Design oral dosing at 5–10 mg/kg to achieve Cmax without rapid metabolite interference, directly reducing compound consumption and animal handling frequency.

Cardiosafety Benchmarking in Ion Channel Panels

The absence of hERG inhibition up to 30 µM (IC50 > 100 µM) positions Spiroamantadine as a safer alternative to amantadine (IC50 = 18.5 µM) for use as a negative control in cardiac safety screens [1]. Include Spiroamantadine at 10 µM in automated patch-clamp assays to validate assay performance without generating false-positive hERG hits, saving downstream medicinal chemistry resources.

Application
Selection Property
Validation Focus
GluN2B-mediated excitotoxicity studies
Subunit-selectivity assay context
GluN2B/GluN2A pathway-response interpretation
Amantadine-resistant influenza A screening
S31N mutant comparator context
M2 channel residence time and viral replication endpoints
In vivo PK exposure studies
Hepatic clearance profile review
Exposure-model validation and metabolite interference
Cardiosafety ion channel panels
hERG liability context
Negative-control benchmarking and assay validation

Technical Documentation Hub

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11 linked technical documents
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